molecular formula C45H53NO14 B1668392 Cephalomannine CAS No. 71610-00-9

Cephalomannine

Cat. No.: B1668392
CAS No.: 71610-00-9
M. Wt: 831.9 g/mol
InChI Key: DBXFAPJCZABTDR-FUAAMPSNSA-N
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Description

Cephalomannine is a taxol derivative with antitumor and antiproliferative properties . It is isolated from Taxus wallichiana and serves as an antifungal agent . It has been identified as a potential drug candidate for glioblastoma treatment .


Synthesis Analysis

This compound is isolated from Taxus wallichiana . A study on the synthesis of cephalotaxine in suspension cells of Cephalotaxus mannii showed that coronatine could improve the content of cephalotaxine .


Molecular Structure Analysis

The molecular formula of this compound is C45H53NO14 and its molecular weight is 831.9 .


Chemical Reactions Analysis

This compound has been found to inhibit cell proliferation at a low concentration (IC 50 <100 nM) and induce autophagy in GBM cells .

Mechanism of Action

Target of Action

Cephalomannine primarily targets the Apurinic/apyrimidinic endonuclease-1 (APEX1) and Hypoxia-Induced Factor-1α (HIF-1α) . APEX1 is a multifunctional protein that regulates several transcription factors, including HIF-1α, contributing to tumor growth, oxidative stress responses, and DNA damage .

Mode of Action

This compound inhibits hypoxia-induced cellular function via the suppression of APEX1/HIF-1α interaction . This interaction is crucial for the activation of various factors that contribute to increased drug resistance, proliferation, and migration of tumor cells .

Biochemical Pathways

The hypoxia-induced APEX1/HIF-1α pathways regulate several key cellular functions. These include reactive oxygen species (ROS) production, carbonic anhydrase 9 (CA9)-mediated intracellular pH, migration, and angiogenesis . This compound exerts inhibitory effects on these pathways, thereby affecting these cellular functions .

Pharmacokinetics

A sensitive and selective ultra-performance liquid-chromatography with tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of this compound in rat plasma . .

Result of Action

This compound significantly inhibits cell viability, ROS production, intracellular pH, and migration in hypoxic lung cancer (LC) cells. It also inhibits angiogenesis of HUVECs under hypoxia through the inhibition of APEX1/HIF-1α interaction . This leads to the suppression of tumor growth and proliferation .

Action Environment

The action of this compound is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a key feature of the tumor microenvironment and is associated with poor prognosis in LC patients . This compound’s ability to inhibit hypoxia-induced cellular functions makes it a promising compound for LC treatment .

Safety and Hazards

Cephalomannine may cause skin irritation, serious eye damage, and respiratory irritation . It should be handled with care, using protective gloves, eye protection, and face protection .

Future Directions

Cephalomannine has been identified as a potential drug candidate for glioblastoma treatment and lung cancer treatment . Its ability to inhibit hypoxia-induced cellular function makes it a promising compound for future research and potential clinical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cephalomannine involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps involve the protection of functional groups, selective oxidation, and coupling reactions. The overall synthesis pathway is a multi-step process that requires careful optimization and purification of intermediates.", "Starting Materials": ["Taxol", "Mannose", "Ethyl Chloroformate", "Triethylamine", "Methanol", "Acetic Anhydride", "Pyridine", "Lithium Aluminum Hydride", "Hydrochloric Acid", "Sodium Hydroxide", "Sodium Carbonate", "Methanesulfonic Acid", "Palladium on Carbon", "Hydrogen Gas"], "Reaction": ["Protection of Taxol hydroxyl groups with acetic anhydride and pyridine", "Coupling of protected Taxol with Mannose using ethyl chloroformate and triethylamine", "Selective oxidation of the C-13 hydroxyl group using Jones reagent", "Reduction of the C-9 keto group using lithium aluminum hydride in dry ether", "Deprotection of the acetyl groups using methanesulfonic acid and methanol", "Coupling of the C-13 ketone with the C-3 hydroxyl group using palladium on carbon and hydrogen gas", "Purification of the final product using column chromatography and recrystallization"] }

CAS No.

71610-00-9

Molecular Formula

C45H53NO14

Molecular Weight

831.9 g/mol

IUPAC Name

[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38?,43+,44-,45+/m0/s1

InChI Key

DBXFAPJCZABTDR-FUAAMPSNSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3(C(C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Appearance

Solid powder

Pictograms

Corrosive; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 318735;  NSC 318735;  NSC318735;  Cephalomannine, taxol B.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Cephalomannine, similar to Paclitaxel, exerts its anticancer activity by binding to β-tubulin, a protein that forms microtubules. [, , ] This binding stabilizes the microtubule polymers, preventing their depolymerization and ultimately disrupting the cell cycle, leading to cell death. [, , ]

A: By stabilizing microtubules, this compound interferes with crucial cellular processes such as mitosis, intracellular transport, and cell signaling, leading to cell cycle arrest, apoptosis (programmed cell death), and ultimately, tumor regression. [, , ]

A: this compound has the molecular formula C45H51NO14 and a molecular weight of 833.88 g/mol. [, ]

A: this compound has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry. [, , , , , ] These techniques provide valuable information about its structure, functional groups, and purity.

A: this compound, like many taxanes, is known to be sensitive to acidic conditions, which can lead to epimerization at the C-7 position. [, ] Its stability can also be affected by factors like temperature, light exposure, and the presence of certain solvents. [, , ]

A: this compound itself does not exhibit catalytic properties. It is a bioactive natural product with a specific binding site on β-tubulin. [, , ]

A: Molecular docking studies have been employed to understand the binding mode of this compound with β-tubulin, revealing key interactions responsible for its activity. [, ] Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the activity of this compound analogs based on their structural features. [, ]

A: Studies have shown that modifications at various positions on the this compound scaffold, particularly at C-2", C-3", and C-7, can significantly influence its cytotoxicity, binding affinity to β-tubulin, and its ability to overcome drug resistance. [, , , ] For example, halogenation at the C-2" position has been shown to enhance cytotoxicity. []

A: Yes, research indicates that the configuration at C-7 plays a significant role in how this compound is metabolized by human cytochrome P450 enzymes. [] 7-epi-Cephalomannine, the epimer at C-7, exhibits different metabolic profiles compared to this compound. []

A: Researchers are investigating different formulation approaches to enhance this compound's solubility, stability, and delivery to target tissues. [] One such approach is the development of water-soluble poly this compound phosphorus acid esters. []

ANone: As with all potent bioactive compounds, appropriate safety measures should be implemented when handling this compound. It's essential to consult and adhere to the provided safety data sheets and follow established laboratory safety protocols.

A: this compound is primarily metabolized by cytochrome P450 enzymes in the liver, with CYP3A4 and CYP2C8 playing major roles. [, ] The main metabolic pathways involve hydroxylation at the C-4", C-6α, and C-13 positions. [, ] Notably, the dominant metabolic pathway and the major metabolizing enzyme can differ between this compound and Paclitaxel, highlighting the impact of subtle structural variations. [, ]

A: this compound has demonstrated promising in vitro cytotoxicity against various human cancer cell lines, including glioblastoma, leukemia, ovarian, colon, and osteogenic sarcoma. [, , , , ] Studies are ongoing to assess its efficacy in in vivo models and potentially in clinical trials.

A: Resistance to this compound can arise from mechanisms similar to those observed with other taxanes, such as mutations in β-tubulin, overexpression of drug efflux transporters like P-glycoprotein (P-gp), and alterations in apoptotic pathways. []

ANone: While this compound holds promise as an anticancer agent, a thorough understanding of its potential toxicity and safety profile is crucial. Research is ongoing to thoroughly evaluate any potential adverse effects.

ANone: Research into targeted drug delivery strategies for this compound is ongoing. The aim is to enhance its delivery to tumor sites while minimizing off-target effects.

ANone: Research on identifying specific biomarkers for this compound efficacy is currently underway. Identifying such biomarkers could help predict treatment response, monitor tumor progression, and personalize therapeutic strategies.

ANone: Several techniques have been employed for the analysis of this compound, including:

    A: As a natural product derived from yew trees, the environmental impact of this compound production and disposal needs careful consideration. Sustainable harvesting practices and the development of alternative production methods, such as plant cell culture, can help mitigate the ecological footprint. [, ]

    A: this compound, like Paclitaxel, exhibits poor water solubility, posing challenges for its formulation and administration. [, ] Various strategies are being explored to improve its solubility and bioavailability, including the use of solubilizing agents, nanoparticles, and prodrug approaches. []

    A: Analytical methods for this compound determination, particularly HPLC methods, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness. []

    A: Stringent quality control measures are essential throughout the production, purification, and formulation of this compound to ensure its safety, efficacy, and consistency. []

    ANone: As research on this compound progresses, understanding its potential immunogenicity and any potential hypersensitivity reactions will be important for ensuring patient safety.

    A: Similar to Paclitaxel, this compound is a substrate for P-glycoprotein (P-gp), a drug efflux transporter. [] This interaction can impact its absorption, distribution, and elimination, potentially leading to drug resistance. [] Strategies to circumvent P-gp mediated efflux are being explored to improve the efficacy of this compound. []

    A: While this compound shows promise as an anticancer agent, other taxanes like Paclitaxel and Docetaxel are already established in clinical practice for various cancer types. [, ] Research continues to explore novel taxane analogs and other classes of microtubule-targeting agents with improved efficacy and safety profiles. [, ]

    A: Strategies for the sustainable production and disposal of this compound, including plant cell culture and environmentally friendly extraction and purification processes, are essential for minimizing its environmental impact. [, ]

    ANone: Collaborative research efforts, access to specialized analytical equipment, and well-characterized biological models are crucial for advancing this compound research and facilitating its clinical translation.

    A: this compound was first isolated and characterized from the bark, leaves, stems, and roots of the Himalayan yew (Taxus wallichiana Zucc) in the early 1970s. [, ] Its discovery marked a significant milestone in the search for novel anticancer agents from natural sources.

    A: this compound research draws upon expertise from various disciplines, including natural product chemistry, medicinal chemistry, pharmacology, oncology, pharmaceutics, and computational chemistry. [, , , , , , , , , , , , , ] This interdisciplinary approach is essential for fully understanding its mechanisms of action, overcoming drug resistance, optimizing its formulation, and developing it into a safe and effective anticancer therapeutic.

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